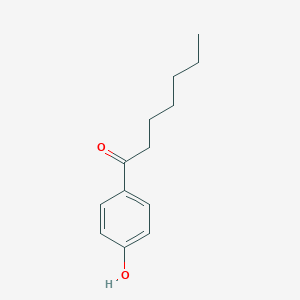

4'-Hydroxyheptanophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-hydroxyphenyl)heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-3-4-5-6-13(15)11-7-9-12(14)10-8-11/h7-10,14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZPQHJYGKZQEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342072 | |

| Record name | 4'-Hydroxyheptanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14392-72-4 | |

| Record name | 1-(4-Hydroxyphenyl)-1-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14392-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Hydroxyheptanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Hydroxyheptanophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4'-Hydroxyheptanophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4'-hydroxyheptanophenone, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The focus is on two core synthetic strategies: the Fries Rearrangement of phenyl heptanoate and the direct Friedel-Crafts acylation of phenol. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with these methods, offering a practical resource for laboratory synthesis.

Introduction

This compound, also known as p-hydroxyheptanophenone, is a para-substituted aromatic ketone. Its structure, featuring a hydroxyl group and a seven-carbon acyl chain attached to a benzene ring, makes it a versatile building block in organic synthesis. The hydroxyl group provides a site for further functionalization, while the lipophilic heptanoyl chain can influence the pharmacokinetic properties of derivative compounds. Accurate and efficient synthesis of this molecule is therefore of significant interest.

Synthesis Pathways

Two principal pathways for the synthesis of this compound are the Fries Rearrangement and the Friedel-Crafts acylation.

Fries Rearrangement of Phenyl Heptanoate

The Fries rearrangement is a well-established method for the synthesis of hydroxyaryl ketones from phenolic esters.[1][2] This reaction involves the intramolecular rearrangement of an acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.[1] The reaction can yield both ortho and para isomers, with the para-isomer being favored at lower reaction temperatures.[2]

Mechanism:

The reaction proceeds through the formation of an acylium ion intermediate. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. This coordination weakens the ester linkage, facilitating the departure of the acyl group as a resonance-stabilized acylium ion. The acylium ion then acts as an electrophile in an electrophilic aromatic substitution reaction with the electron-rich phenol ring. Subsequent deprotonation and workup yield the final this compound product.

Reaction Pathway: Fries Rearrangement

Caption: Fries Rearrangement of Phenyl Heptanoate.

Friedel-Crafts Acylation of Phenol

Direct Friedel-Crafts acylation of phenol with heptanoyl chloride in the presence of a Lewis acid catalyst is another viable route to this compound.[3] However, this reaction can be complicated by the coordination of the Lewis acid to the phenolic hydroxyl group, which can deactivate the ring towards electrophilic substitution.[3] To circumvent this, an excess of the Lewis acid catalyst is often required.[3]

Mechanism:

The mechanism of the Friedel-Crafts acylation involves the formation of an acylium ion. Heptanoyl chloride reacts with the Lewis acid catalyst (e.g., AlCl₃) to generate a highly electrophilic heptanoyl acylium ion. This ion then attacks the electron-rich phenol ring, primarily at the para position due to the directing effect of the hydroxyl group and for steric reasons. A subsequent deprotonation step restores the aromaticity of the ring, and aqueous workup liberates the this compound product from its complex with the Lewis acid.

Reaction Pathway: Friedel-Crafts Acylation

Caption: Friedel-Crafts Acylation of Phenol.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. The following protocols are based on established methodologies for Fries rearrangements and Friedel-Crafts acylations.

Fries Rearrangement of Phenyl Heptanoate

This protocol is adapted from a general procedure for the low-temperature Fries rearrangement to favor the formation of the para-isomer.[3]

Materials:

-

Phenyl heptanoate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Nitromethane (CH₃NO₂)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenyl heptanoate (1.0 eq) in nitromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of anhydrous aluminum chloride (3.0 eq) in nitromethane.

-

Slowly add the AlCl₃ solution to the phenyl heptanoate solution via the dropping funnel while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Workflow: Fries Rearrangement Protocol

Caption: Experimental Workflow for Fries Rearrangement.

Friedel-Crafts Acylation of Phenol

This protocol describes the direct acylation of phenol with heptanoyl chloride.

Materials:

-

Phenol

-

Heptanoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Carbon disulfide (CS₂) or Nitrobenzene (as solvent)

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend anhydrous aluminum chloride (2.5 eq) in carbon disulfide.

-

Add phenol (1.0 eq) to the suspension and stir for 15 minutes.

-

Slowly add heptanoyl chloride (1.1 eq) to the mixture via the dropping funnel.

-

After the addition is complete, gently reflux the reaction mixture for 2-3 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields and reaction times can vary depending on the specific reaction conditions and scale.

| Parameter | Fries Rearrangement | Friedel-Crafts Acylation |

| Reactants | Phenyl heptanoate, AlCl₃ | Phenol, Heptanoyl chloride, AlCl₃ |

| Molar Ratio (Substrate:Catalyst) | 1 : 3 | 1 : 2.5 |

| Solvent | Nitromethane | Carbon disulfide |

| Temperature | 0 °C to Room Temperature | Reflux |

| Reaction Time | 5 - 7 hours | 2 - 3 hours |

| Typical Yield | 60 - 75% (para-isomer) | 50 - 65% |

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.90 (d, 2H, Ar-H), ~6.90 (d, 2H, Ar-H), ~5.50 (s, 1H, OH), ~2.90 (t, 2H, -CH₂-CO-), ~1.70 (m, 2H, -CH₂-), ~1.30 (m, 6H, -(CH₂)₃-), ~0.90 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~201.0 (C=O), ~161.0 (C-OH), ~131.0 (Ar-C), ~129.0 (Ar-C-H), ~115.0 (Ar-C-H), ~38.0 (-CH₂-CO-), ~31.5, ~29.0, ~24.0, ~22.5 (-CH₂-), ~14.0 (-CH₃) |

| IR (KBr, cm⁻¹) | ~3300 (br, O-H stretch), ~2950-2850 (C-H stretch), ~1670 (C=O stretch), ~1600, ~1510 (C=C aromatic stretch) |

| Mass Spectrometry (EI) | m/z (%): 192 (M⁺), 121 ([HOC₆H₄CO]⁺), 93 ([HOC₆H₄]⁺) |

Conclusion

This technical guide has detailed two primary and effective pathways for the synthesis of this compound: the Fries Rearrangement and Friedel-Crafts acylation. Both methods have their advantages and considerations. The Fries rearrangement, particularly the low-temperature variant, offers good regioselectivity for the desired para-product. The Friedel-Crafts acylation provides a more direct route but may require careful control of reaction conditions to avoid side reactions. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient and reliable production of this important chemical intermediate.

References

Spectroscopic Profile of 4'-Hydroxyheptanophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-Hydroxyheptanophenone, a key intermediate in various synthetic pathways. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for researchers in drug discovery and materials science.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear and concise reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Description | Assignment |

| 8.20 | Singlet | A |

| 7.92 | Doublet | B |

| 6.97 | Doublet | C |

| 2.94 | Triplet | D |

| 1.73 | Quintet | E |

| 1.36 | Sextet | F |

| 1.29 | Multiplet | G |

| 0.87 | Triplet | J |

¹³C NMR

| Chemical Shift (δ) ppm | Assignment |

| 200.3 | C=O |

| 161.8 | C-OH |

| 131.4 | Ar-C |

| 129.9 | Ar-C |

| 115.6 | Ar-C |

| 38.6 | CH₂ |

| 31.6 | CH₂ |

| 29.0 | CH₂ |

| 24.2 | CH₂ |

| 22.5 | CH₂ |

| 14.0 | CH₃ |

Infrared (IR) Spectroscopy

No experimental IR spectrum for this compound is publicly available. The following table presents expected characteristic absorption bands based on the analysis of similar aromatic ketones, such as 4'-hydroxyacetophenone, and the known absorption ranges for its functional groups.[1][2]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3600 - 3200 | O-H (Phenol) | Stretching |

| 3100 - 3000 | C-H (Aromatic) | Stretching |

| 2955 - 2850 | C-H (Aliphatic) | Stretching |

| ~1680 | C=O (Aromatic Ketone) | Stretching |

| 1600 - 1450 | C=C (Aromatic) | Stretching |

| ~1260 | C-O (Phenol) | Stretching |

Mass Spectrometry (MS)

The mass spectrum was obtained via electron ionization (EI) at 75 eV.[3]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 206 | 7.8 | [M]⁺ (Molecular Ion) |

| 136 | 87.0 | [M - C₅H₁₀]⁺ |

| 121 | 100.0 | [HOC₆H₄CO]⁺ |

| 93 | 12.0 | [C₆H₅O]⁺ |

| 65 | 10.3 | [C₅H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard techniques for the analysis of aromatic ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). For the ¹H NMR spectrum, the data is typically acquired over a spectral width of 0-12 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio. For the ¹³C NMR spectrum, a spectral width of 0-220 ppm is commonly used.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[4]

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer equipped with an electron ionization (EI) source.[5][6][7] The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are bombarded with electrons at an energy of 70 eV. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z). The instrument is scanned over a mass range of, for example, 40-500 amu.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. acdlabs.com [acdlabs.com]

Physical and chemical properties of 4'-Hydroxyheptanophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4'-Hydroxyheptanophenone, a compound of interest in various scientific domains. This document collates available data on its properties, outlines experimental protocols for its analysis, and explores its potential biological significance.

Core Physical and Chemical Properties

This compound, with the CAS number 14392-72-4, is an aromatic ketone.[1][2] Its chemical structure consists of a phenyl ring substituted with a hydroxyl group and a heptanoyl group. The presence of both a polar hydroxyl group and a nonpolar alkyl chain imparts specific solubility characteristics to the molecule.

Tabulated Physical and Chemical Data

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-hydroxyphenyl)heptan-1-one | [1] |

| CAS Number | 14392-72-4 | [1][2] |

| Molecular Formula | C₁₃H₁₈O₂ | [1][3] |

| Molecular Weight | 206.28 g/mol | [3][4] |

| Appearance | White crystalline solid | - |

| Melting Point | 92-95 °C | - |

| Boiling Point | 220 °C at 15 mmHg | - |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., ethanol, methanol, acetone) and sparingly soluble in water and nonpolar solvents (e.g., hexane). This is based on the known solubility of the related compound 4'-hydroxyacetophenone. | - |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the available spectral data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Peak Assignment | Chemical Shift (ppm) |

| C=O | ~200 |

| C-OH | ~160 |

| Aromatic CH | ~130, ~115 |

| CH₂ (alpha to C=O) | ~38 |

| Alkyl CH₂ | ~31, ~29, ~24, ~22 |

| Terminal CH₃ | ~14 |

| (Data is derived from spectral information for 4-Hydroxyheptanophenone)[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and structure.

| Ion | m/z |

| [M]+ | 206 |

| [M-C₅H₁₁]+ | 135 |

| [C₇H₅O₂]+ | 121 |

| (Data is derived from spectral information for 4-Hydroxyheptanophenone)[4] |

-

¹H NMR: Signals corresponding to aromatic protons (doublets around 6.9 and 7.9 ppm), a triplet for the terminal methyl group of the heptanoyl chain (around 0.9 ppm), a triplet for the methylene group adjacent to the carbonyl (around 2.9 ppm), and multiplets for the other methylene groups. A broad singlet for the phenolic hydroxyl proton would also be expected.

-

IR Spectroscopy: Characteristic absorption bands for the hydroxyl group (O-H stretch, broad, ~3300 cm⁻¹), carbonyl group (C=O stretch, ~1670 cm⁻¹), aromatic C-H stretching (~3030 cm⁻¹), and C-C stretching in the aromatic ring (~1600 and ~1500 cm⁻¹).

Experimental Protocols

While a detailed, step-by-step synthesis protocol for this compound is not widely published, a standard method for its preparation would involve the Friedel-Crafts acylation of phenol with heptanoyl chloride .

General Procedure for Friedel-Crafts Acylation

This reaction is a classic method for the synthesis of aryl ketones. The general steps are outlined below.

References

Analysis of 4'-Hydroxyheptanophenone: A Case Study in Crystal Structure Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a public crystal structure for 4'-Hydroxyheptanophenone has not been reported in crystallographic databases. This guide, therefore, presents a hypothetical crystal structure analysis to serve as a comprehensive template for researchers. The methodologies and data presented are illustrative of a typical workflow for the characterization of a novel phenyl ketone crystal structure.

Abstract

The determination of a molecule's three-dimensional structure is fundamental to understanding its chemical and biological activity. This technical guide outlines the essential experimental protocols and data analysis involved in the crystal structure determination of a small organic molecule, using the hypothetical case of this compound. We detail the processes of synthesis, crystallization, and single-crystal X-ray diffraction. Furthermore, this guide provides a template for the presentation of crystallographic data and illustrates the experimental workflow through diagrams, offering a complete framework for researchers in structural chemistry and drug development.

Introduction

This compound is a member of the hydroxyphenyl ketone family, a class of compounds with known biological activities. The precise arrangement of atoms in a crystalline solid, or its crystal structure, dictates many of its physicochemical properties, including solubility, melting point, and bioavailability. Therefore, elucidating the crystal structure of this compound is a critical step in its characterization and potential development as a therapeutic agent. This guide provides a standardized approach to this analytical process.

Experimental Protocols

A common method for the synthesis of this compound is the Friedel-Crafts acylation.

-

Reaction: Phenol is acylated with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Procedure:

-

Phenol and a suitable solvent (e.g., dichloromethane) are cooled in an ice bath.

-

Anhydrous aluminum chloride is added portion-wise.

-

Heptanoyl chloride is added dropwise to the stirring mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched by the slow addition of ice-cold water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.

-

Procedure:

-

The purified this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).

-

The solution is gently warmed to ensure complete dissolution.

-

The solution is filtered to remove any particulate matter.

-

The container is loosely covered to allow for the slow evaporation of the solvent over several days at a constant temperature.

-

Well-formed, single crystals are carefully selected for analysis.

-

-

Instrumentation: A single crystal is mounted on a goniometer of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Data Collection:

-

The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

The diffraction data are processed to yield a set of indexed reflections with their corresponding intensities.

-

Data Presentation

The following tables summarize the hypothetical crystallographic data for this compound.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Hypothetical Value |

|---|---|

| Empirical formula | C₁₃H₁₈O₂ |

| Formula weight | 206.28 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 8.456(2) Å, β = 105.2(1)° | |

| c = 14.789(5) Å, γ = 90° | |

| Volume | 1223.4(7) ų |

| Z | 4 |

| Density (calculated) | 1.120 Mg/m³ |

| Absorption coefficient | 0.075 mm⁻¹ |

| F(000) | 448 |

| Crystal size | 0.25 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 9876 |

| Independent reflections | 2543 [R(int) = 0.045] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2543 / 0 / 137 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.062, wR2 = 0.138 |

| Largest diff. peak and hole | 0.35 and -0.21 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles (Hypothetical).

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| O1 - C4 | 1.365(2) |

| O2 - C7 | 1.223(3) |

| C1 - C7 | 1.498(3) |

| C7 - C8 | 1.521(4) |

| C1 - C2 - C3 | 120.1(2) |

| O2 - C7 - C1 | 120.5(2) |

| O2 - C7 - C8 | 119.8(2) |

| C1 - C7 - C8 | 119.7(2) |

Visualizations

The following diagrams illustrate the workflows and relationships described in this guide.

Caption: Experimental workflow for crystal structure analysis.

Caption: Data analysis pathway in crystallography.

Conclusion

This guide provides a standardized framework for the crystal structure analysis of a small organic molecule, exemplified by the hypothetical case of this compound. By following the detailed experimental protocols for synthesis, crystallization, and X-ray diffraction, and by adhering to the structured presentation of data, researchers can produce a comprehensive and high-quality analysis. The provided workflows and data tables serve as a practical template for professionals in the fields of chemical research and drug development, facilitating the clear and concise reporting of crystallographic findings.

A Technical Guide to the Potential Biological Activities of 4'-Hydroxyheptanophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research specifically detailing the comprehensive biological activities of 4'-Hydroxyheptanophenone is limited. This guide provides a framework for investigating its potential therapeutic properties based on its chemical structure as a phenolic ketone. The experimental protocols and potential mechanisms of action described herein are standard methodologies used in drug discovery and are intended to serve as a roadmap for future research on this compound.

Introduction to this compound

This compound is an aromatic ketone characterized by a hydroxyl group on the phenyl ring. Phenolic compounds are a well-established class of molecules known for a wide range of biological activities, primarily attributed to their ability to donate a hydrogen atom or an electron, which allows them to act as potent antioxidants. This antioxidant capability is often the foundation for other downstream effects, including anti-inflammatory, anticancer, and antimicrobial properties. The heptanoyl side chain introduces lipophilicity, which can influence the compound's membrane permeability and interaction with molecular targets. Given its structure, this compound is a candidate for investigation into several potential therapeutic applications.

Potential Biological Activity I: Antioxidant Effects

The primary hypothesized activity of this compound is its ability to scavenge free radicals. Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. The phenolic hydroxyl group of this compound can theoretically neutralize radicals, preventing cellular damage.

Quantitative Data on Antioxidant Activity

The following table summarizes typical assays used to quantify antioxidant potential. The values for this compound would need to be determined experimentally.

| Assay Type | Principle | Endpoint Measurement | Typical Units | Hypothetical Target Value |

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[1][2] | IC₅₀ | µM or µg/mL | < 50 µM |

| ABTS Radical Scavenging | Measures the ability to scavenge the ABTS radical cation via electron or hydrogen donation.[3][4] | IC₅₀ | µM or µg/mL | < 50 µM |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form.[5] | FRAP Value | µM Fe(II)/mg | > 200 |

| Oxygen Radical Absorbance Capacity (ORAC) | Measures the inhibition of peroxyl radical-induced oxidation.[5] | Trolox Equiv. | µmol TE/g | > 1000 |

Experimental Workflow & Protocols

The general workflow for assessing antioxidant activity involves preparing the compound and then measuring its effect in various chemical assays.

References

- 1. mdpi.com [mdpi.com]

- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4'-Hydroxyheptanophenone Derivatives: Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-hydroxyheptanophenone and its derivatives, focusing on their synthesis, chemical properties, and potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis and drug discovery.

Introduction

This compound and its derivatives belong to the class of hydroxyaryl ketones, a group of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The presence of a hydroxyl group on the phenyl ring and a seven-carbon acyl chain provides a unique scaffold for structural modifications, leading to a wide array of derivatives with potential applications in various therapeutic areas. This guide will delve into the primary synthetic routes for these compounds, their characterization, and a summary of their reported biological activities.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives primarily relies on two classical organic reactions: the Fries rearrangement and Friedel-Crafts acylation. These methods provide versatile pathways to introduce the heptanoyl group onto a phenolic backbone.

Fries Rearrangement

The Fries rearrangement is a powerful method for the synthesis of hydroxyaryl ketones from phenolic esters.[1][2] The reaction involves the rearrangement of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[1] The reaction can be directed to yield either the ortho or para isomer by controlling the reaction temperature.[2] Lower temperatures generally favor the formation of the para isomer (this compound).[2]

Experimental Protocol: Synthesis of this compound via Fries Rearrangement

A general procedure for the Fries rearrangement to synthesize this compound is as follows:

-

Esterification: Phenol is first acylated with heptanoyl chloride in the presence of a base (e.g., pyridine) to form phenyl heptanoate.

-

Rearrangement: The purified phenyl heptanoate is dissolved in an appropriate solvent (e.g., nitrobenzene or carbon disulfide).

-

Anhydrous aluminum chloride (AlCl₃), a common Lewis acid catalyst, is added portion-wise to the solution at a low temperature (typically 0-5 °C) to control the exothermic reaction.[2]

-

The reaction mixture is then stirred at a controlled temperature. For the synthesis of the para-isomer, lower temperatures are maintained.[2]

-

After the reaction is complete, the mixture is carefully poured into ice-cold dilute hydrochloric acid to decompose the aluminum chloride complex.

-

The product, this compound, is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation is another fundamental method for the synthesis of aryl ketones.[3][4] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[3][4] For the synthesis of this compound, phenol is directly acylated with heptanoyl chloride. A key consideration in the Friedel-Crafts acylation of phenols is the competition between O-acylation (ester formation) and C-acylation (ketone formation).[5] To favor C-acylation, an excess of the Lewis acid catalyst is often used.[5]

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

A general procedure for the Friedel-Crafts acylation to synthesize this compound is as follows:

-

Phenol and a Lewis acid catalyst (e.g., anhydrous aluminum chloride) are suspended in an inert solvent (e.g., carbon disulfide or 1,2-dichloroethane) at a low temperature.

-

Heptanoyl chloride is added dropwise to the stirred suspension.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

-

The workup procedure is similar to that of the Fries rearrangement, involving quenching with acidic water followed by extraction and purification of the product.

Quantitative Data

The following table summarizes the key physical and spectral data for this compound. Data for specific derivatives would be dependent on the nature of the substitutions.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |

| This compound | C₁₃H₁₈O₂ | 206.28 | 68-70 | 0.90 (t, 3H), 1.32 (m, 6H), 1.70 (p, 2H), 2.90 (t, 2H), 6.90 (d, 2H), 7.88 (d, 2H), 5.5-6.5 (br s, 1H, -OH) | 14.0, 22.5, 25.8, 29.0, 31.6, 38.5, 115.5 (2C), 130.0, 131.2 (2C), 161.5, 201.0 | 3350 (-OH), 2950, 2870 (C-H), 1670 (C=O), 1600, 1510 (C=C aromatic) |

Note: Spectral data are representative and may vary slightly depending on the solvent and instrument used.

Biological Activities of this compound Derivatives

While extensive biological data specifically for this compound and its derivatives are not widely published, the broader class of hydroxyaryl ketones has been investigated for various biological activities. These activities are often attributed to the presence of the phenolic hydroxyl group, which can act as a hydrogen bond donor and acceptor, and the lipophilic acyl chain, which can influence membrane permeability and interactions with hydrophobic pockets of biological targets.

Potential biological activities that could be explored for this compound derivatives include:

-

Antimicrobial Activity: Many phenolic compounds exhibit antibacterial and antifungal properties.[6][7][8][9] The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential enzymes.

-

Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger, conferring antioxidant properties.[10][11][12] This activity is relevant in combating oxidative stress-related diseases.

-

Anticancer Activity: Certain hydroxyaryl ketones have demonstrated cytotoxic effects against various cancer cell lines.[13][14][15][16] The mechanisms can be diverse, including the induction of apoptosis and inhibition of enzymes involved in cancer cell proliferation.

Further research is required to systematically evaluate the biological potential of this compound and its derivatives. Structure-activity relationship (SAR) studies, involving the synthesis and screening of a library of derivatives with varied substituents on the aromatic ring and modifications of the acyl chain, would be crucial in identifying lead compounds for drug development.

Signaling Pathways and Experimental Workflows

As specific signaling pathways for this compound are not yet elucidated, a generalized workflow for the synthesis and biological evaluation of its derivatives is presented below. This workflow can be adapted to investigate various biological activities.

Figure 1. A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

This diagram illustrates the two primary synthetic routes (Fries rearrangement and Friedel-Crafts acylation) to obtain the core structure, followed by potential derivatization and essential structural characterization. The synthesized compounds then undergo a battery of biological screenings to assess their antimicrobial, antioxidant, and anticancer properties. The data from these assays are then used to establish structure-activity relationships, which are crucial for the identification of promising lead compounds for further development.

Conclusion

This compound and its derivatives represent a promising class of compounds for further investigation in the field of medicinal chemistry. The synthetic methodologies of Fries rearrangement and Friedel-Crafts acylation provide accessible routes to these molecules. While the biological activities of this specific family of compounds are not yet extensively documented, the broader class of hydroxyaryl ketones suggests potential for antimicrobial, antioxidant, and anticancer applications. The experimental protocols and workflow provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate these compounds, paving the way for the discovery of novel therapeutic agents.

References

- 1. ajchem-a.com [ajchem-a.com]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]

- 6. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of 4-hydroxyphenylacetic acid amides and 4-hydroxycinnamamides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidant properties of hydroxy-flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 4'-Hydroxyheptanophenone (CAS 14392-72-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, safety data, synthesis, and biological activity of 4'-Hydroxyheptanophenone (CAS 14392-72-4).

Chemical Information and Physical Properties

This compound, with the CAS registry number 14392-72-4, is an aromatic ketone. Its structure features a heptanoyl group attached to a phenol ring at the para position. This compound is also known as Hexyl 4-hydroxyphenyl ketone.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14392-72-4 | N/A |

| Molecular Formula | C₁₃H₁₈O₂ | |

| Molecular Weight | 206.29 g/mol | |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 92.0 to 95.0 °C | N/A |

| Boiling Point | 220 °C at 15 mmHg | N/A |

| Purity | ≥98.0% (GC) | [2] |

| IUPAC Name | 1-(4-hydroxyphenyl)heptan-1-one | N/A |

| Synonyms | Hexyl 4-hydroxyphenyl ketone |

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified as causing skin and serious eye irritation.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H315 | Causes skin irritation |

| H319 | Causes serious eye irritation | |

| Precautionary | P264 | Wash skin thoroughly after handling |

| P280 | Wear protective gloves/eye protection/face protection | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 4'-hydroxyphenyl ketones is the Friedel-Crafts acylation of phenol.[3] This reaction involves the electrophilic aromatic substitution of the phenol ring with an acyl group. For this compound, this would involve the reaction of phenol with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

General Protocol for Friedel-Crafts Acylation:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl), add anhydrous aluminum chloride and a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).

-

Acyl Chloride Addition: Cool the mixture in an ice bath and slowly add heptanoyl chloride dropwise from the dropping funnel with continuous stirring.

-

Phenol Addition: After the formation of the acylium ion complex, slowly add a solution of phenol in the same solvent.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Figure 1. Friedel-Crafts acylation workflow for this compound synthesis.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods for the analysis of this compound.

General HPLC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

-

Purpose: To determine the purity of the synthesized compound and to quantify it in various matrices.

General GC Method:

-

Column: A non-polar or medium-polarity capillary column.

-

Carrier Gas: Helium or Nitrogen.

-

Injector and Detector Temperature: Optimized based on the boiling point of the compound.

-

Purpose: To assess purity, especially for volatile impurities.

Biological Activity and Mechanism of Action

This compound has been investigated as a potential inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3).[4] This enzyme is crucial for the biosynthesis of the potent androgen, testosterone, from its precursor androstenedione, primarily in the testes.[5][6] The inhibition of 17β-HSD3 is a therapeutic strategy for androgen-dependent conditions such as prostate cancer.[4]

Table 3: Biological Activity of this compound

| Target | Activity | Application | Source |

| 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) | Inhibitor | Potential treatment for androgen-dependent diseases | [4] |

Signaling Pathway

The mechanism of action of this compound as a 17β-HSD3 inhibitor involves blocking the final step of testosterone synthesis. This leads to a reduction in the levels of testosterone, which is a key driver of growth in androgen-sensitive tissues.

Figure 2. Inhibition of the 17β-HSD3 pathway by this compound.

Experimental Protocol for 17β-HSD3 Inhibition Assay

An in vitro assay can be performed to evaluate the inhibitory activity of this compound on 17β-HSD3. This typically involves using a recombinant form of the enzyme or cell lysates from cells overexpressing the enzyme.

General Protocol:

-

Enzyme Preparation: Use purified recombinant human 17β-HSD3 or prepare lysates from HEK293 cells transiently transfected with a 17β-HSD3 expression vector.

-

Reaction Mixture: In a microplate, combine the enzyme preparation, the substrate androstenedione, the cofactor NADPH, and varying concentrations of this compound (or vehicle control) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Incubation: Incubate the reaction mixture at 37°C for a specified period.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid or an organic solvent).

-

Quantification of Testosterone: Measure the amount of testosterone produced using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Figure 3. Experimental workflow for the 17β-HSD3 inhibition assay.

References

- 1. scribd.com [scribd.com]

- 2. labproinc.com [labproinc.com]

- 3. Ch24 - Acylation of phenols [chem.ucalgary.ca]

- 4. Portico [access.portico.org]

- 5. 17β-Hydroxysteroid dehydrogenase III deficiency - Wikipedia [en.wikipedia.org]

- 6. HSD17B3 hydroxysteroid 17-beta dehydrogenase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of 4'-Hydroxyheptanophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 4'-Hydroxyheptanophenone, a compound of interest in various research and development sectors. Due to the absence of specific experimental TGA data for this compound in publicly available literature, this guide presents a projected thermal decomposition profile based on the analysis of structurally similar phenolic and aromatic ketone compounds. It includes a detailed, standardized experimental protocol for conducting TGA on this compound, hypothetical yet representative quantitative data, and visualizations of the experimental workflow and a plausible thermal decomposition pathway.

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This technique is crucial for determining the thermal stability, composition, and decomposition kinetics of materials.[2][3] For a compound like this compound, which possesses both a phenolic hydroxyl group and a ketone functional group, TGA can provide valuable insights into its thermal behavior, which is critical for applications in drug development and materials science where thermal stability is a key parameter.

Predicted Thermal Behavior of this compound

Based on the thermal analysis of related phenolic compounds and aromatic ketones, the TGA curve of this compound is expected to exhibit a multi-stage decomposition process in an inert atmosphere.[4][5]

-

Initial Stage (Below 150°C): A minor weight loss may be observed, corresponding to the loss of adsorbed water or volatile impurities.

-

Main Decomposition Stage (Approximately 200-400°C): This stage is anticipated to involve the primary decomposition of the molecule. The cleavage of the bond between the carbonyl group and the phenyl ring, as well as the breakdown of the heptyl chain, are likely to be the main events.

-

Final Stage (Above 400°C): Further degradation of the remaining char residue would occur at higher temperatures, leading to the formation of a stable carbonaceous residue.

In an oxidizing atmosphere (e.g., air), the decomposition is expected to occur at lower temperatures due to oxidative degradation, and the final residual mass would likely be lower compared to that in an inert atmosphere.

Detailed Experimental Protocol for TGA of this compound

The following protocol outlines a standardized procedure for conducting TGA on a solid sample of this compound.

3.1. Instrumentation:

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800°C is required. The instrument should have a programmable temperature controller and a gas-switching system for controlling the atmosphere.

3.2. Sample Preparation:

-

Ensure the this compound sample is in a fine powder form to promote uniform heating.[6]

-

Weigh approximately 5-10 mg of the sample into a clean, tared alumina or platinum crucible.[6][7] The exact mass should be recorded.

3.3. TGA Instrument Setup and Experimental Parameters:

-

Purge Gas: High-purity nitrogen or argon should be used as the purge gas for analysis in an inert atmosphere. The typical flow rate is 20-50 mL/min.[5]

-

Temperature Program:

-

Data Collection: Record the sample mass as a function of temperature and time throughout the experiment.

3.4. Post-Analysis:

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass change vs. temperature) should be analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (peaks in the DTG curve), and the percentage of weight loss at each stage.

Data Presentation: Hypothetical TGA Data for this compound

The following table summarizes the expected quantitative data from a TGA experiment on this compound conducted in a nitrogen atmosphere. Note: This data is hypothetical and serves as a representative example.

| Thermal Event | Temperature Range (°C) | Onset Temperature (°C) | Peak Decomposition Temperature (°C) (from DTG) | Weight Loss (%) | Residual Mass (%) |

| Initial Volatiles Loss | 30 - 150 | ~100 | ~120 | ~1-2 | 98-99 |

| Main Decomposition | 200 - 400 | ~220 | ~280, ~350 | ~60-70 | ~30-38 |

| Char Degradation | 400 - 600 | ~410 | ~480 | ~15-20 | ~10-15 |

Mandatory Visualizations

5.1. Experimental Workflow Diagram

The following diagram illustrates the general workflow for the thermogravimetric analysis of this compound.

5.2. Plausible Thermal Decomposition Pathway

The following diagram illustrates a hypothetical thermal decomposition pathway for this compound in an inert atmosphere. This pathway is based on known fragmentation patterns of similar organic molecules.

Conclusion

References

An In-Depth Technical Guide to 4'-Hydroxyheptanophenone: Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxyheptanophenone is a chemical compound belonging to the class of hydroxyalkanophenones. While its direct discovery and extensive characterization in scientific literature are not widely documented, its synthesis and properties can be understood through established organic chemistry principles. This guide provides a comprehensive overview of the probable synthetic routes, potential for natural occurrence, and physicochemical properties of this compound. The information is curated to be a foundational resource for researchers interested in this and related long-chain alkylphenols.

Introduction

This compound, with the chemical formula C₁₃H₁₈O₂, is an aromatic ketone. Its structure consists of a phenyl ring substituted with a hydroxyl group and a heptanoyl group at the para position. The presence of both a phenolic hydroxyl group and a moderately long alkyl chain in the ketone moiety suggests potential for diverse chemical reactivity and biological activity. While specific studies on this compound are limited, its structural similarity to other alkylphenols and hydroxyacetophenone derivatives provides a basis for predicting its characteristics and potential applications. Alkylphenols, as a class, are known for their use as surfactants and in various industrial applications, and some have been noted for their endocrine-disrupting activities[1].

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing experimental protocols, including synthesis, purification, and formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₈O₂ | - |

| Molecular Weight | 206.28 g/mol | Calculated |

| CAS Number | 14392-72-4 | |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate); sparingly soluble in water. | Predicted based on structure |

| pKa (hydroxyl group) | ~10-11 | Estimated based on similar phenols[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through classical organic reactions, primarily the Friedel-Crafts acylation of phenol or the Fries rearrangement of phenyl heptanoate.

Friedel-Crafts Acylation of Phenol

The Friedel-Crafts acylation is a widely used method for the synthesis of aryl ketones[3]. In this reaction, phenol is acylated with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction typically proceeds with para-selectivity due to the directing effect of the hydroxyl group.

Reaction Scheme:

Figure 1: Friedel-Crafts Acylation of Phenol.

Experimental Protocol (General Procedure):

-

Reaction Setup: A solution of phenol in a suitable inert solvent (e.g., nitrobenzene or carbon disulfide) is prepared in a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet to handle the hydrogen chloride gas evolved.

-

Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added portion-wise to the stirred solution at a low temperature (0-5 °C).

-

Acylating Agent Addition: Heptanoyl chloride is added dropwise to the reaction mixture while maintaining the low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion.

-

Work-up: The reaction is quenched by pouring the mixture onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

Purification: The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Fries Rearrangement of Phenyl Heptanoate

The Fries rearrangement is another key method for synthesizing hydroxyaryl ketones from phenolic esters[4][5][6]. This reaction involves the intramolecular rearrangement of an acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid. The regioselectivity (ortho vs. para) of the Fries rearrangement can be influenced by reaction conditions such as temperature and solvent polarity[5]. Lower temperatures and polar solvents generally favor the formation of the para-isomer.

Workflow Diagram:

Figure 2: Fries Rearrangement Workflow.

Experimental Protocol (General Procedure):

-

Ester Synthesis: Phenyl heptanoate is first synthesized by reacting phenol with heptanoyl chloride, often in the presence of a base like pyridine[7][8].

-

Rearrangement Reaction: The purified phenyl heptanoate is dissolved in an appropriate solvent (e.g., nitrobenzene).

-

Catalyst Addition: Anhydrous aluminum chloride is added to the solution, and the mixture is heated. The temperature is a critical parameter to control the ortho/para product ratio.

-

Work-up and Purification: The work-up and purification steps are similar to those described for the Friedel-Crafts acylation.

Natural Occurrence

Direct evidence for the natural occurrence of this compound in plants, fungi, or other organisms is not well-established in the scientific literature. However, the broader class of alkylphenols does have natural representatives. For instance, anacardic acids, which are alkylphenols with a carboxylic acid group, are found in cashew nut shells[9]. Other simple phenolic compounds are widespread in the plant kingdom[10].

The presence of long-chain alkylphenols in the environment is more commonly associated with the biodegradation of industrial products like alkylphenol ethoxylates, which are used as surfactants[2].

Isolation from Potential Natural Sources (Hypothetical Protocol):

Should this compound be identified in a natural source, a general protocol for its isolation would involve the following steps. This protocol is based on standard methods for the extraction and isolation of phenolic compounds from plant materials[11][12][13][14].

-

Extraction: The dried and powdered plant material would be extracted with a solvent of medium polarity, such as methanol or ethanol, which are effective for extracting a wide range of phenolic compounds[13].

-

Solvent Partitioning: The crude extract would be subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane (to remove nonpolar compounds), ethyl acetate (to extract medium-polarity compounds like this compound), and a final aqueous phase.

-

Chromatographic Separation: The ethyl acetate fraction would be further purified using column chromatography. A silica gel column with a gradient elution system (e.g., hexane-ethyl acetate) would likely be effective.

-

Final Purification: Fractions containing the target compound would be pooled and subjected to further purification, if necessary, by techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound would be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activities and Signaling Pathways

There is a lack of specific data on the biological activities and signaling pathways directly modulated by this compound. However, the activities of related compounds can provide some insights.

The broader class of long-chain alkylphenols has been studied for its potential as endocrine disruptors, with some compounds exhibiting estrogenic activity[1]. It is plausible that this compound could interact with nuclear hormone receptors, but this would require experimental validation.

The signaling pathways affected by other structurally related molecules, such as 4-hydroxynonenal, involve stress-activated protein kinases and cell survival pathways, but it is important to note that 4-hydroxynonenal is an unsaturated aldehyde and its reactivity profile is different from that of a saturated ketone like this compound[15].

Further research is needed to determine the specific biological effects of this compound. A logical starting point for such investigations would be to screen the compound for activity in a panel of assays targeting common drug development pathways, such as kinase inhibition assays, nuclear receptor binding assays, and cytotoxicity assays against various cell lines.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in various scientific fields. While its natural occurrence and specific biological activities remain largely unexplored, the established synthetic routes of Friedel-Crafts acylation and Fries rearrangement provide a clear path for its preparation. This guide serves as a foundational document to encourage and facilitate future research into the properties and potential applications of this and other long-chain hydroxyalkanophenones, particularly in the areas of medicinal chemistry and materials science. The provided experimental frameworks can be adapted and optimized for specific research needs.

References

- 1. Alkylphenol - Wikipedia [en.wikipedia.org]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Ch24 - Acylation of phenols [chem.ucalgary.ca]

- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Fries Rearrangement [organic-chemistry.org]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Frontiers | Diversity of Chemical Structures and Biosynthesis of Polyphenols in Nut-Bearing Species [frontiersin.org]

- 10. Naturally occurring phenols - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Extraction and Isolation of Phenolic Compounds | Springer Nature Experiments [experiments.springernature.com]

- 13. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of hydrogen peroxide signaling by 4-Hydroxynonenal due to differential regulation of Akt1 and Akt2 contributes to decreases in cell survival and proliferation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Phenolic Compounds in Aqueous Samples by GC-MS Using 4'-Hydroxyheptanophenone as an Internal Standard

Abstract

This application note presents a generalized protocol for the quantitative analysis of phenolic compounds in aqueous matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 4'-Hydroxyheptanophenone as an internal standard. Due to the limited availability of specific applications for this compound as a GC-MS internal standard in published literature, this document provides a representative methodology based on established analytical principles for similar phenolic analytes. The protocol details sample preparation by solid-phase extraction (SPE), derivatization by silylation, and subsequent GC-MS analysis. This methodology is intended to serve as a foundational template for researchers and scientists in environmental monitoring, clinical diagnostics, and pharmaceutical development who are seeking to develop robust quantitative assays for phenolic compounds.

Introduction

Phenolic compounds are a broad class of organic molecules that are of significant interest in various scientific fields due to their diverse biological and environmental effects. Accurate quantification of these compounds is crucial for applications ranging from environmental monitoring of pollutants to pharmacokinetic studies of drug candidates. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar phenolic compounds by GC-MS can be challenging due to their low volatility and potential for peak tailing. Derivatization is often employed to address these issues by converting the polar hydroxyl groups into less polar and more volatile derivatives.

The use of an internal standard (IS) is essential for achieving high accuracy and precision in quantitative GC-MS analysis. An ideal internal standard should be chemically similar to the analyte of interest but not naturally present in the sample. It should also be stable and chromatographically well-resolved from the analyte. This compound, a phenolic ketone, possesses structural similarities to many phenolic compounds of interest, making it a potential candidate for use as an internal standard. This application note outlines a comprehensive protocol for its use in a quantitative GC-MS workflow.

Experimental

Materials and Reagents

-

Analytes: A representative phenolic compound (e.g., Bisphenol A).

-

Internal Standard: this compound (Purity ≥98.0%)

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Solvents: Methanol, Dichloromethane, Ethyl Acetate (all HPLC or GC grade)

-

Reagents: Hydrochloric acid, Sodium sulfate (anhydrous)

-

Solid-Phase Extraction (SPE): C18 cartridges (e.g., 500 mg, 6 mL)

Standard Solutions

-

Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the target phenolic analyte in methanol.

-

Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the stock solutions in methanol to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Each calibration standard should be spiked with the internal standard at a constant concentration (e.g., 20 µg/mL).

Sample Preparation (Aqueous Samples)

-

Sample Collection: Collect 100 mL of the aqueous sample (e.g., river water, plasma).

-

Acidification: Acidify the sample to pH 2-3 with hydrochloric acid.

-

Spiking: Spike the sample with the this compound internal standard to a final concentration of 20 µg/L.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of ethyl acetate, 5 mL of methanol, and 10 mL of deionized water (acidified to pH 2-3).

-

Sample Loading: Pass the entire 100 mL sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 10 mL of deionized water to remove interfering substances.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elution: Elute the retained analytes and internal standard with 2 x 3 mL of ethyl acetate.

-

Drying and Reconstitution: Dry the eluate over anhydrous sodium sulfate, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in 100 µL of ethyl acetate.

Derivatization

-

To the 100 µL reconstituted extract, add 50 µL of BSTFA + 1% TMCS.

-

Seal the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before GC-MS analysis.

GC-MS Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 280°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute

-

Ramp: 15°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Results and Discussion

Chromatographic Performance

Under the described GC-MS conditions, the trimethylsilyl (TMS) derivatives of the target phenolic analyte and the this compound internal standard should be well-resolved with symmetrical peak shapes. The retention times will be dependent on the specific analyte and the exact chromatographic conditions.

Mass Spectra and SIM Ions

The mass spectrum of the TMS-derivatized this compound would be characterized by a molecular ion and specific fragment ions. For quantitative analysis in SIM mode, characteristic and abundant ions for both the analyte and the internal standard should be selected to ensure specificity and sensitivity.

Quantitative Data

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The linearity of the calibration curve should be evaluated, with an expected correlation coefficient (R²) of >0.99. The following table presents a hypothetical set of quantitative data for the analysis of a model phenolic analyte.

| Parameter | Value |

| Analyte | Bisphenol A (as TMS derivative) |

| Internal Standard | This compound (as TMS derivative) |

| Analyte Retention Time (min) | 12.5 |

| IS Retention Time (min) | 14.2 |

| Analyte SIM Ions (m/z) | 357, 372 |

| IS SIM Ions (m/z) | 263, 278 |

| Calibration Range (µg/L) | 1 - 100 |

| Correlation Coefficient (R²) | 0.998 |

| Limit of Detection (LOD) (µg/L) | 0.5 |

| Limit of Quantification (LOQ) (µg/L) | 1.5 |

| Mean Recovery (%) | 95.8 |

| Relative Standard Deviation (%) | 4.2 |

Visualizations

Conclusion

This application note provides a generalized yet detailed protocol for the quantification of phenolic compounds in aqueous samples using this compound as an internal standard for GC-MS analysis. The described methodology, encompassing sample preparation by solid-phase extraction, derivatization by silylation, and GC-MS analysis, offers a robust framework for developing validated analytical methods. While specific applications of this compound as a GC-MS internal standard are not widely reported, its chemical properties make it a suitable candidate for this purpose. Researchers and drug development professionals can adapt and validate this protocol for their specific analytes and matrices of interest, thereby enabling accurate and reliable quantification of phenolic compounds.

Application of 4'-Hydroxyheptanophenone in Organic Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxyheptanophenone is a valuable chemical intermediate in organic synthesis, primarily recognized for its role as a scaffold in the development of bioactive molecules. Its chemical structure, featuring a hydroxylated phenyl ring and a heptanoyl chain, provides reactive sites for a variety of chemical transformations. This allows for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry, particularly as enzyme inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic synthesis reactions and highlights its application in the development of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) inhibitors.

Synthesis of this compound

The most common method for the synthesis of this compound is the Friedel-Crafts acylation of phenol.[1][2][3] This electrophilic aromatic substitution reaction involves the reaction of phenol with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3]

General Workflow for Friedel-Crafts Acylation

Caption: General workflow for the synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation (Representative)

Materials:

-

Phenol

-

Heptanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous carbon disulfide (CS₂) or nitrobenzene

-

Hydrochloric acid (HCl), 5% aqueous solution

-

Dichloromethane or diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous carbon disulfide.

-

Cool the suspension in an ice bath.

-

Slowly add heptanoyl chloride (1.0 equivalent) to the stirred suspension.

-

To this mixture, add a solution of phenol (1.0 equivalent) in carbon disulfide dropwise from a dropping funnel over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, and then heat under reflux for 1-2 hours until the evolution of HCl gas ceases.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice containing concentrated HCl.

-

Separate the organic layer. If a solid product precipitates, filter it.

-

Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with 5% HCl solution, followed by water, and finally with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Note: This is a generalized procedure. The specific reaction conditions, such as the choice of solvent and catalyst, temperature, and reaction time, may need to be optimized to achieve the best yield and purity for this compound.